molecular formula C20H20N2O2S B2476120 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893995-44-3

4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No.: B2476120
CAS No.: 893995-44-3
M. Wt: 352.45
InChI Key: PJOASBBRHNVANP-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This chemical class has been identified in scientific literature as a source of potent and selective pharmacological tools, particularly for ion channel research . The structure incorporates a benzamide moiety linked to a thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The primary research value of this compound and its close structural analogs lies in their activity as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Studies on similar N-(thiazol-2-yl)-benzamide compounds have demonstrated that they act as state-dependent, noncompetitive antagonists of ZAC, likely by targeting the transmembrane and/or intracellular domains of the receptor . These properties make such compounds invaluable for probing the poorly elucidated physiological functions of ZAC, which is activated by zinc, copper, and protons and may play a role in T-cell division and other processes . Furthermore, thiazole derivatives are extensively researched for a broad spectrum of therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory effects, highlighting the versatility of this chemical class in drug discovery and biochemical research . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-18(25-20(22-14)16-6-4-3-5-7-16)12-13-21-19(23)15-8-10-17(24-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOASBBRHNVANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-phenyl-4-methylthiazole with appropriate reagents under controlled conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate product with 2-(4-methyl-2-phenylthiazol-5-yl)ethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form an amine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]aniline.

    Substitution: Formation of halogenated or nitrated derivatives of the thiazole ring.

Scientific Research Applications

The thiazole ring present in the compound is associated with various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Research indicates that thiazole derivatives can inhibit specific enzymes involved in tumor growth, making them promising candidates for cancer therapy. For instance, studies have shown that compounds similar to 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide can inhibit enzymes like USP7 and PDE-4, which are linked to prostate cancer progression .

Pharmacological Potential

The pharmacological potential of this compound lies in its ability to enhance bioavailability and efficacy due to the methoxy group's contribution to lipophilicity. This characteristic may improve the compound's absorption and distribution within biological systems .

Case Studies and Research Findings

Research studies have evaluated the biological activity of various thiazole derivatives, including those structurally related to this compound. For example:

  • Antimicrobial Activity : A study assessed the antimicrobial properties of synthesized thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity at low concentrations .
  • Anticancer Activity : Another investigation focused on the anticancer effects of thiazole derivatives against human colorectal carcinoma cell lines. Certain compounds demonstrated IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 4-methyl-2-phenylthiazole group is distinct from fluorophenyl, bromophenyl, or thiophene substitutions in analogs .
  • Benzamide vs. Acetamide : Unlike acetamide derivatives (e.g., 9b, 9c), the benzamide moiety in the target compound may enhance π-π stacking interactions in biological systems .
  • Triazolothiazole vs.

Physicochemical Properties

Property Target Compound (Inferred) 9b (4-Fluorophenyl) 4ca (Hydroxy-Thiazole) G856-8196 (Ethoxy Analogue)
Melting Point Not reported 160–165°C 180–185°C (amorphous solid) Not reported
Solubility Likely low (lipophilic groups) Low (acetamide analogs) Moderate (hydroxy group) Low (triazolothiazole core)
Spectral Data IR: Expected C=O ~1670 cm⁻¹ IR: 1606 cm⁻¹ (C=O) IR: 1663–1682 cm⁻¹ (C=O) Not reported

Key Differentiators

  • Methoxy Group : The methoxy substitution on the benzamide may improve metabolic stability compared to ethoxy or hydroxy groups .
  • Ethyl Linker : The ethyl chain between benzamide and thiazole could enhance conformational flexibility relative to direct linkages in analogs .

Biological Activity

4-Methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, commonly referred to as MTEB, is a synthetic compound characterized by its unique structural components, including a methoxy group, a thiazole ring, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C20_{20}H20_{20}N2_2O2_2S
  • Molecular Weight : 352.45 g/mol
  • Structural Features : The presence of the thiazole ring is significant as it is known for various biological activities, including anti-inflammatory and anticancer properties.

Enzyme Inhibition

MTEB has been investigated for its inhibitory effects on specific protein kinases. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that MTEB exhibits moderate inhibitory effects against certain protein kinases involved in cellular processes. Such activity suggests its potential as a lead compound for targeted therapies in cancer treatment.

Anticancer Activity

The thiazole derivatives are well-documented for their anticancer properties. MTEB's structure allows it to inhibit enzymes critical for tumor growth. Research indicates that compounds with thiazole rings can inhibit enzymes such as USP7 and PDE-4, contributing to their anti-prostate cancer activity.

Structure-Activity Relationship (SAR)

The structural components of MTEB play a crucial role in its biological activity. The methoxy group enhances lipophilicity, which may improve bioavailability and efficacy. The methyl substitution on the phenyl ring has also been shown to influence the compound's potency against cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Properties
4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamideSimilar thiazole ringAnti-cancerDifferent methyl substitution pattern affects activity
N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamidesContains piperidineAnti-inflammatoryEnhanced solubility due to piperidine
5-Hydroxy-2-methylthiazole derivativesHydroxy group instead of methoxyAntioxidantHydroxy group may enhance reactivity

The uniqueness of MTEB lies in its specific combination of functional groups that provide distinct pharmacological properties not fully replicated in similar compounds.

In Vitro Studies

In vitro studies have shown that MTEB demonstrates significant cytotoxicity against various cancer cell lines. The compound's IC50_{50} values indicate its effectiveness in inhibiting cell proliferation, making it a promising candidate for further development in cancer therapies .

Pharmacokinetics

Pharmacokinetic studies suggest that MTEB exhibits favorable absorption and distribution characteristics when administered orally. This profile is critical for its potential application as an oral therapeutic agent in clinical settings .

Q & A

Basic: What are the optimized synthetic routes for 4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, and how can purity be ensured?

Answer:
The synthesis typically involves sequential reactions:

  • Thiazole ring formation : React α-haloketones with thiourea under acidic/basic conditions to form the 4-methyl-2-phenylthiazole core .
  • Amide coupling : Introduce the benzamide moiety via reaction of the thiazole-ethylamine intermediate with 4-methoxybenzoyl chloride in solvents like dichloromethane, using triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Purity is validated via HPLC (>95%) and spectral consistency between experimental and calculated 1^1H/13^13C NMR data .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:
Key techniques include:

  • IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .
  • NMR : 1^1H NMR identifies methoxy protons as a singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole methyl groups (~δ 2.4 ppm). 13^13C NMR resolves carbonyl carbons (~δ 168 ppm) and quaternary thiazole carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected for C20_{20}H21_{21}N2_2O2_2S: ~377.13) .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or receptors). The thiazole and benzamide groups often engage in π-π stacking and hydrogen bonding, respectively .
  • Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions, aiding in predicting binding hotspots .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories using GROMACS, analyzing RMSD and binding free energy (MM-PBSA) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Analysis : Perform IC50_{50} assays (e.g., MTT for cytotoxicity) to standardize potency metrics. For example, thiazole derivatives show variable selectivity; melanoma cell lines (e.g., SK-MEL-28) may require lower doses than breast cancer lines (MCF-7) .
  • Structural Analog Comparison : Compare substituent effects. Fluorine or methoxy groups on the benzamide can alter logP and bioavailability, impacting efficacy .
  • Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers and validate trends .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl via methoxy oxidation) to improve solubility without compromising membrane permeability .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., thiazole ring oxidation). Methyl groups at C4 of the thiazole reduce CYP450-mediated degradation .
  • Prodrug Design : Mask the amide as an ester to enhance oral absorption, with enzymatic cleavage in plasma .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

  • Core Modifications : Replace the 4-methyl group on the thiazole with halogens (e.g., Cl, Br) to enhance electrostatic interactions with target residues .
  • Substituent Screening : Test methoxy vs. ethoxy on the benzamide; bulkier alkoxy groups may improve binding but reduce solubility .
  • Bioisosteres : Substitute the benzamide with sulfonamide or 1,3,4-oxadiazole to modulate potency and toxicity .

Methodological: What protocols ensure reproducibility in biological assays for this compound?

Answer:

  • Cell Culture Standardization : Use authenticated cell lines (e.g., ATCC) and serum-free media to minimize batch variability .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .

Methodological: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., kinases) after heating lysates to 50–60°C .
  • Fluorescence Polarization : Use labeled probes (e.g., FITC-conjugated ATP analogs) to measure competitive displacement in live cells .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing should abolish compound efficacy, confirming specificity .

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